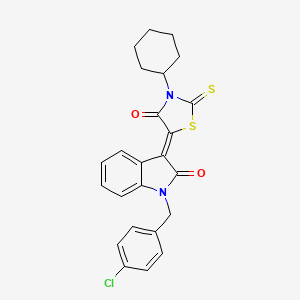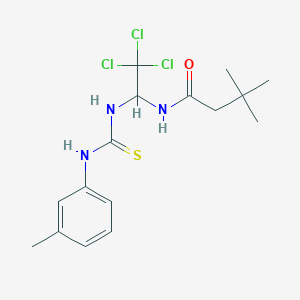![molecular formula C25H24N4O2 B11977461 2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-97-8](/img/structure/B11977461.png)
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene derivatives under oxidative conditions. The reaction is catalyzed by agents such as potassium persulfate (K2S2O8) and proceeds through intermediate formation of naphthoquinone derivatives .
Industrial Production Methods
Industrial production of phenazine derivatives, including this compound, often employs large-scale batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts like palladium complexes are used to facilitate the formation of C-N bonds through Buchwald-Hartwig cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenazine ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenazine core .
Aplicaciones Científicas De Investigación
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mecanismo De Acción
The mechanism of action of 2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The molecular targets include DNA, enzymes involved in oxidative stress response, and signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Phenothiazine: Similar in structure but contains sulfur instead of nitrogen.
Phenoxazine: Contains an oxygen atom in place of one of the nitrogen atoms in phenazine.
Uniqueness
2-(4-(Isopentyloxy)-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopentyloxy and methoxy groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
114991-97-8 |
|---|---|
Fórmula molecular |
C25H24N4O2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[3-methoxy-4-(3-methylbutoxy)phenyl]-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C25H24N4O2/c1-15(2)10-11-31-23-9-8-16(12-24(23)30-3)25-28-21-13-19-20(14-22(21)29-25)27-18-7-5-4-6-17(18)26-19/h4-9,12-15,26H,10-11H2,1-3H3 |
Clave InChI |
PLQYZIWIFZBEHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11977408.png)


![Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11977428.png)
![5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11977432.png)

![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977446.png)

![Isopropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977457.png)
![6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11977462.png)
